(RS)-Butyryltimolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

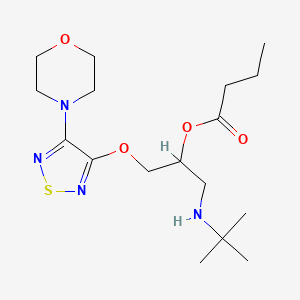

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJCFKQCZRWRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(RS)-Butyryltimolol: A Technical Guide for Researchers

(RS)-Butyryltimolol is a racemic prodrug of timolol, a non-selective beta-adrenergic receptor antagonist. Its chemical modification enhances corneal penetration, making it a subject of interest in the development of ophthalmic drugs for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is the butyryl ester of timolol. The introduction of the butyryl group increases the lipophilicity of the molecule, facilitating its transport across the corneal epithelium.

| Identifier | Value |

| IUPAC Name | rac-(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-yl butanoate |

| CAS Number | 2320274-78-8[1][2][3] |

| Molecular Formula | C₁₇H₃₀N₄O₄S[1] |

| SMILES String | CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 |

| InChI Key | IGJCFKQCZRWRRM-UHFFFAOYSA-N |

Physicochemical and Pharmacological Properties

This compound is designed to be a more lipophilic version of timolol to improve its ocular bioavailability. Once it penetrates the cornea, it is hydrolyzed by esterases to the active drug, timolol.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 386.51 g/mol | [1][4] |

| XLogP3 | 3.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 9 | [4] |

| Rotatable Bond Count | 11 | [4] |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| pKa | Data not available in searched sources | |

| Solubility | Data not available in searched sources |

Pharmacological Profile

| Parameter | Description |

| Mechanism of Action | Acts as a prodrug that is enzymatically hydrolyzed in the eye to timolol. Timolol is a non-selective β-adrenergic antagonist that lowers intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body.[2] |

| Therapeutic Use | Investigated for the treatment of glaucoma and ocular hypertension. |

| Pharmacokinetics | The butyryl ester moiety increases lipophilicity, leading to enhanced corneal penetration compared to timolol. Following administration, it undergoes hydrolysis by esterases in the eye to release the active timolol.[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, based on general principles of organic synthesis and pharmaceutical analysis, the following methodologies can be inferred and adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of (RS)-Timolol with butyryl chloride or butyric anhydride. A general procedure is outlined below, based on synthetic routes for similar timolol esters.[6][7]

Materials:

-

(RS)-Timolol

-

Butyryl chloride or Butyric anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Dissolve (RS)-Timolol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a tertiary amine base to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add butyryl chloride or butyric anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Methodology:

-

Column Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a standard method for purification.

-

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.

Analytical Methods

A validated analytical method is essential for the quantification of this compound and to monitor its conversion to timolol. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable.

Exemplary HPLC Method Parameters:

| Parameter | Suggested Conditions |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[8][9][10] |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic to neutral pH).[8][9][10] |

| Flow Rate | 1.0 mL/min[8] |

| Detection | UV detection at a wavelength where both this compound and timolol have significant absorbance (e.g., around 295-300 nm for timolol).[9] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound is mediated by its active metabolite, timolol. The following diagram illustrates the conversion of the prodrug and the subsequent signaling pathway in the ciliary epithelium of the eye.

Caption: Prodrug conversion and subsequent beta-adrenergic signaling cascade.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy and mechanism of this compound would involve several key stages, from initial synthesis to in vivo testing.

Caption: A logical progression of experiments for prodrug evaluation.

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. This compound - CAS:2320274-78-8 - KKL Med Inc. [kklmed.com]

- 3. This compound 2320274-78-8 | MCE [medchemexpress.cn]

- 4. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Transdermal Transport and Concurrent Cutaneous Hydrolysis of Timolol Prodrug for the Treatment of Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1988007044A1 - Timolol derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of (RS)-Butyryltimolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Butyryltimolol is a lipophilic ester prodrug of the non-selective β-adrenergic receptor antagonist, timolol. Developed to enhance the ocular bioavailability of timolol, its primary application is in the treatment of glaucoma and ocular hypertension. This technical guide delineates the mechanism of action of this compound, focusing on its conversion to the active moiety, timolol, and the subsequent molecular interactions with β-adrenergic receptors. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for studying its pharmacological effects, and a summary of relevant quantitative data.

Introduction

This compound is a testament to the power of prodrug strategy in optimizing drug delivery, particularly in ophthalmology. As a lipophilic ester of timolol, it is designed to facilitate penetration through the cornea. Following administration, it undergoes enzymatic hydrolysis to release its active metabolite, timolol. Timolol, a potent non-selective β-adrenergic antagonist, exerts its therapeutic effect by blocking both β1 and β2-adrenergic receptors, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure. This guide will explore the sequential mechanism of this compound, from its activation to its downstream cellular effects.

Mechanism of Action

The mechanism of action of this compound is a two-step process:

-

Prodrug Hydrolysis: this compound, the inactive prodrug, is hydrolyzed by esterases present in ocular tissues and plasma to yield the active drug, timolol, and butyric acid. This enzymatic conversion is crucial for the pharmacological activity of the compound. While specific quantitative binding data for this compound is not extensively reported, as a prodrug, it is designed to have low affinity for β-adrenergic receptors to minimize pharmacological effects prior to its conversion.

-

β-Adrenergic Receptor Antagonism by Timolol: The active metabolite, timolol, is a non-selective antagonist of β1 and β2-adrenergic receptors. It competitively binds to these receptors, thereby preventing their activation by endogenous catecholamines such as epinephrine and norepinephrine.

Signaling Pathways

The binding of timolol to β-adrenergic receptors inhibits the canonical G-protein coupled receptor (GPCR) signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream effector proteins.

Beyond the canonical pathway, β-adrenergic receptor signaling is complex and can involve non-canonical pathways. However, the primary mechanism of action of timolol is centered on the blockade of the Gs-adenylyl cyclase-cAMP pathway.

Caption: Prodrug activation and signaling pathway of this compound.

Quantitative Data

The pharmacological activity of this compound is primarily attributed to its active metabolite, timolol. The following tables summarize the binding affinities of timolol enantiomers to β-adrenergic receptors.

| Compound | Receptor | Ki (nM) |

| (S)-Timolol | β1-adrenergic | 1.97 |

| β2-adrenergic | 2.0 | |

| (R)-Timolol | β1-adrenergic | ~59.1 (approx. 30x less active than S-timolol) |

| β2-adrenergic | ~60 (approx. 30x less active than S-timolol) | |

| Table 1: Binding affinities (Ki) of Timolol enantiomers for β1 and β2-adrenergic receptors. |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is designed to determine the binding affinity of a test compound (e.g., timolol) for β-adrenergic receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO cells stably transfected with the human β1 or β2 receptor).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177).

-

Add varying concentrations of the unlabeled test compound (e.g., timolol).

-

For determination of non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of a test compound to inhibit the agonist-stimulated activity of adenylyl cyclase.

Caption: Workflow for an adenylyl cyclase functional assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

In a reaction tube, add the cell membrane preparation.

-

Add varying concentrations of the test antagonist (e.g., timolol).

-

Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.

-

Initiate the reaction by adding a reaction mixture containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a buffer (e.g., Tris-HCl).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).

-

-

Reaction Termination and cAMP Quantification:

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and a denaturing agent).

-

Quantify the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA), a radioimmunoassay (RIA), or by chromatographic methods like HPLC.

-

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated adenylyl cyclase activity.

-

Conclusion

This compound exemplifies a successful prodrug strategy, enhancing the therapeutic index of timolol for the management of glaucoma. Its mechanism of action is dependent on its efficient enzymatic conversion to timolol, which then acts as a non-selective β-adrenergic antagonist. The subsequent blockade of the β-adrenergic signaling cascade, primarily through the inhibition of adenylyl cyclase and reduction of cAMP, leads to the desired therapeutic effect of reduced intraocular pressure. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of ophthalmic drugs targeting the β-adrenergic system.

A Technical Guide to the Ocular Hydrolysis of (RS)-Butyryltimolol to Timolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of (RS)-butyryltimolol, a prodrug of the beta-blocker timolol, within ocular tissues. Timolol is a cornerstone in the management of glaucoma, and the prodrug approach aims to enhance its corneal penetration, thereby increasing its therapeutic efficacy and potentially reducing systemic side effects. This document details the enzymatic conversion of butyryltimolol to its active form, timolol, presenting key quantitative data, in-depth experimental protocols, and visual representations of the underlying processes.

Introduction: The Prodrug Strategy for Enhanced Ocular Drug Delivery

Timolol, a non-selective beta-adrenergic antagonist, effectively lowers intraocular pressure (IOP) by reducing aqueous humor production. However, its polarity can limit its penetration through the lipophilic corneal epithelium. The ester prodrug, this compound, was designed to overcome this barrier. By masking a hydroxyl group with a more lipophilic butyryl ester, the prodrug's permeability across the cornea is significantly improved. Following penetration, endogenous esterases within the ocular tissues hydrolyze the ester bond, releasing the active timolol at the target site. Understanding the kinetics and location of this hydrolysis is paramount for optimizing drug design and predicting therapeutic outcomes.

Quantitative Analysis of Butyryltimolol Hydrolysis

The conversion of butyryltimolol to timolol is a rapid and efficient process, primarily mediated by esterases present in various ocular tissues. The following tables summarize the key quantitative data from in vitro studies using pigmented rabbit eyes, which are a common animal model in ophthalmic research.

Table 1: Initial Rate of Hydrolysis of this compound in Ocular Tissues

| Ocular Tissue | Initial Hydrolysis Rate (nmol/min/mg protein) |

| Iris-Ciliary Body | 1.25 ± 0.15 |

| Conjunctiva | 0.90 ± 0.10 |

| Corneal Stroma | 0.65 ± 0.08 |

| Corneal Epithelium | 0.45 ± 0.05 |

| Aqueous Humor | 0.10 ± 0.02 |

| Plasma | 1.50 ± 0.20 |

Data presented as mean ± standard error of the mean.

Table 2: In Vivo Hydrolysis of this compound in Aqueous Humor Following Topical Instillation

| Time Post-Instillation | Percentage of Prodrug Hydrolyzed to Timolol |

| 5 minutes | 88.3% |

| 30 minutes | 100% |

These data clearly indicate that the iris-ciliary body possesses the highest hydrolytic activity among the anterior segment tissues, followed by the conjunctiva and corneal tissues.[1] The rapid and virtually complete hydrolysis in the aqueous humor in vivo underscores the efficiency of this prodrug strategy.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in butyryltimolol hydrolysis and its analysis, the following diagrams have been generated using the DOT language.

References

Enzymatic Conversion of Butyryltimolol in Aqueous Humor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of butyryltimolol to its active parent compound, timolol, within the aqueous humor of the eye. Butyryltimolol, a prodrug of the non-selective beta-adrenergic antagonist timolol, is designed to enhance corneal penetration and improve the therapeutic index for the treatment of glaucoma. This document details the mechanism of enzymatic hydrolysis, presents quantitative data on conversion rates in ocular tissues, and provides comprehensive experimental protocols for the analysis of this bioconversion. Furthermore, key pathways and workflows are visualized to facilitate a deeper understanding of the underlying processes.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP). Timolol is a cornerstone in the pharmacological management of glaucoma, acting by reducing the production of aqueous humor. However, its topical administration can be associated with systemic side effects due to nasolacrimal drainage and subsequent systemic absorption. The prodrug approach, utilizing derivatives like butyryltimolol, aims to optimize ocular drug delivery by increasing lipophilicity for enhanced corneal penetration. Following administration, butyryltimolol is rapidly hydrolyzed by esterases present in ocular tissues, including the aqueous humor, to release the active timolol molecule. This targeted bioactivation within the eye allows for a potentially lower administered dose, thereby reducing the risk of systemic adverse effects. Understanding the kinetics and mechanisms of this enzymatic conversion is paramount for the rational design and development of ophthalmic prodrugs.

Enzymatic Hydrolysis of Butyryltimolol

The conversion of butyryltimolol to timolol is an enzymatic hydrolysis reaction catalyzed by esterases present in various ocular tissues. The primary enzymes responsible are carboxylesterases, which cleave the ester bond of the butyryl moiety, releasing timolol and butyric acid.

Esterase activity has been identified in the cornea, iris, ciliary body, and aqueous humor of both human and rabbit eyes, with the iris-ciliary body exhibiting the highest activity. The rapid and efficient nature of this hydrolysis ensures that the majority of the prodrug is converted to its active form upon entering the anterior chamber of the eye.

Quantitative Data on Enzymatic Conversion

| Ocular Tissue | Hydrolysis Rate (pmol/mg tissue/hr) | Linearity of Hydrolysis |

| Cornea | 6.3 | Linear for at least 3 hours |

| Sclera | 2.0 | Linear for at least 3 hours |

| Iris | 2.8 | Linear for up to 1 hour |

| Ciliary Body | 1.5 | Linear for at least 3 hours |

Data adapted from a study on the hydrolysis of bimatoprost in human ocular tissue in vitro and is presented as a representative example of esterase activity.

Experimental Protocols

In Vitro Hydrolysis of Butyryltimolol in Aqueous Humor

This protocol describes a method to determine the rate of enzymatic hydrolysis of butyryltimolol in aqueous humor.

Materials:

-

Butyryltimolol standard

-

Timolol standard

-

Aqueous humor (from rabbit or human donors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of butyryltimolol in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of butyryltimolol and timolol in PBS for calibration curves.

-

-

Enzymatic Reaction:

-

Collect aqueous humor and centrifuge to remove any cellular debris. The supernatant will be used as the enzyme source.

-

In a microcentrifuge tube, mix a known volume of aqueous humor with PBS to a final volume of 500 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the butyryltimolol stock solution to achieve a final substrate concentration in the desired range (e.g., 10-100 µM).

-

Incubate the reaction mixture at 37°C.

-

-

Sample Collection and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate the proteins.

-

-

Sample Preparation for HPLC:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Data Analysis:

-

Analyze the samples by HPLC to quantify the concentrations of butyryltimolol and timolol at each time point.

-

Calculate the rate of butyryltimolol disappearance and timolol appearance. The initial rate of reaction can be determined from the linear portion of the concentration-time curve.

-

To determine Km and Vmax, repeat the assay with varying initial concentrations of butyryltimolol and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

HPLC Method for Simultaneous Quantification of Butyryltimolol and Timolol

This protocol provides a general framework for the HPLC analysis of butyryltimolol and timolol in aqueous humor samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The exact ratio will need to be optimized but a starting point could be 30:70 (v/v) acetonitrile:buffer.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 295 nm (for timolol) and a secondary wavelength may be optimized for butyryltimolol if its absorbance maximum differs significantly.

Procedure:

-

Standard Preparation:

-

Prepare stock solutions of butyryltimolol and timolol in the mobile phase.

-

Prepare a series of mixed working standards by diluting the stock solutions to create a calibration curve covering the expected concentration range in the samples.

-

-

Sample Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and integrate the peak areas for butyryltimolol and timolol.

-

-

Quantification:

-

Construct a calibration curve for each analyte by plotting peak area versus concentration.

-

Determine the concentrations of butyryltimolol and timolol in the unknown samples by interpolating their peak areas from the respective calibration curves.

-

Visualizations

Enzymatic Conversion of Butyryltimolol

Caption: Enzymatic hydrolysis of butyryltimolol to timolol by esterases in the aqueous humor.

Experimental Workflow for Hydrolysis Analysis

Caption: Workflow for the in vitro analysis of butyryltimolol hydrolysis in aqueous humor.

Timolol Signaling Pathway in the Ciliary Body

Caption: Timolol's mechanism of action in reducing aqueous humor production.

Conclusion

The enzymatic conversion of butyryltimolol in the aqueous humor is a critical step in its mechanism of action as a glaucoma therapy. This technical guide has provided a comprehensive overview of this process, including the underlying enzymatic principles, representative quantitative data, and detailed experimental protocols for its investigation. The provided visualizations offer a clear depiction of the key pathways and workflows. A thorough understanding of the bioconversion of ophthalmic prodrugs like butyryltimolol is essential for the continued development of safer and more effective treatments for ocular diseases. Further research to elucidate the specific kinetic parameters of butyryltimolol hydrolysis in human aqueous humor would be invaluable for refining pharmacokinetic and pharmacodynamic models.

(RS)-Butyryltimolol: A Technical Guide to Lipophilicity and Corneal Permeability

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity and its Importance in Ocular Drug Delivery

Lipophilicity is a critical physicochemical property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. In ophthalmic drug delivery, a drug's lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), governs its ability to permeate the cornea. The cornea is a multi-layered barrier with both lipophilic (epithelium and endothelium) and hydrophilic (stroma) characteristics. A successful topical ophthalmic drug must possess an optimal balance of lipophilicity and hydrophilicity to effectively traverse these layers.

Timolol, the parent drug of (RS)-Butyryltimolol, is relatively hydrophilic, which can limit its penetration through the lipophilic corneal epithelium. By esterifying the hydroxyl group of timolol to form this compound, the lipophilicity of the molecule is increased, thereby enhancing its ability to partition into and diffuse across the corneal epithelium. Following penetration, the prodrug is expected to be hydrolyzed by esterases present in the cornea to release the active timolol.

Quantitative Data

As of the latest literature review, specific experimental values for the partition coefficient (log P or log D) and the apparent corneal permeability coefficient (Papp) of this compound have not been publicly reported. For reference and comparison, the properties of the parent drug, timolol, are provided below.

Table 1: Physicochemical and Pharmacokinetic Properties of Timolol

| Parameter | Value | Reference |

| Log P (n-octanol/water) | 1.8 - 2.1 | [Various sources] |

| Apparent Corneal Permeability Coefficient (Papp) of Timolol | Varies depending on the experimental model (e.g., excised rabbit cornea, cell culture models) | [Various sources] |

Note: The exact Papp value for timolol can vary significantly based on the specific experimental setup, including the type of corneal tissue or cell line used, the composition of the buffer solutions, and the temperature.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the lipophilicity and corneal permeability of a compound like this compound.

Determination of n-Octanol/Water Partition Coefficient (Log P)

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of the n-octanol/water partition coefficient.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol saturated with water.

-

Prepare a series of standard solutions of known concentrations from the stock solution.

-

The n-octanol and water phases should be mutually saturated before the experiment by mixing them and allowing them to separate.

-

-

Partitioning:

-

In a glass test tube or flask, add a known volume of the n-octanol stock solution and a known volume of water saturated with n-octanol.

-

The mixture is then agitated using a mechanical shaker at a constant temperature (typically 25°C) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

-

Phase Separation:

-

After shaking, the mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

-

Concentration Analysis:

-

The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Log P:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

Log P is the base-10 logarithm of the partition coefficient.

-

Caption: Workflow for Shake-Flask Log P Determination.

Ex Vivo Corneal Permeability Assay

The ex vivo corneal permeability of a drug is typically assessed using excised corneas from animals such as rabbits or pigs, mounted in a Franz diffusion cell apparatus.

Methodology:

-

Corneal Tissue Preparation:

-

Freshly excised animal eyes are obtained.

-

The cornea is carefully dissected along with a 2-4 mm rim of scleral tissue.

-

The isolated cornea is rinsed with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

-

Franz Diffusion Cell Setup:

-

The excised cornea is mounted between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

-

The receptor chamber is filled with a known volume of a pre-warmed (37°C) buffer solution (e.g., HBSS), and the solution is continuously stirred.

-

-

Permeation Study:

-

A known concentration of the this compound solution is placed in the donor chamber.

-

At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

-

-

Sample Analysis:

-

The concentration of this compound in the collected samples from the receptor chamber is quantified using a validated analytical method like HPLC-UV or LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The cumulative amount of drug permeated per unit area is plotted against time.

-

The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = Jss / C0 where C0 is the initial concentration of the drug in the donor chamber.

-

Caption: Workflow for Ex Vivo Corneal Permeability Assay.

Signaling Pathway

This compound is a prodrug and does not have intrinsic pharmacological activity. Its mechanism of action is dependent on its conversion to timolol. Timolol is a non-selective beta-adrenergic receptor antagonist. In the eye, it reduces intraocular pressure (IOP) by decreasing the production of aqueous humor by the ciliary body.

Caption: Mechanism of Action of this compound.

Conclusion

This compound represents a promising prodrug approach to enhance the ocular bioavailability of timolol. Its increased lipophilicity is anticipated to facilitate greater corneal permeability compared to the parent compound. While specific quantitative data on its lipophilicity and corneal transport are yet to be widely published, the standardized methodologies for determining the n-octanol/water partition coefficient and ex vivo corneal permeability have been detailed in this guide. These protocols provide a robust framework for researchers and drug development professionals to characterize this compound and other novel ophthalmic drug candidates. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound and its ultimate clinical efficacy.

Pharmacological Profile of (RS)-Butyryltimolol: A Technical Guide

(RS)-Butyryltimolol is the racemic prodrug of timolol, a non-selective β-adrenergic receptor antagonist. As a more lipophilic ester of timolol, this compound is designed to enhance corneal penetration, thereby increasing the ocular bioavailability of timolol for the treatment of conditions such as glaucoma. This guide provides a comprehensive overview of its pharmacological profile, drawing from available preclinical data and the well-established pharmacology of its active metabolite, timolol.

Overview and Rationale

This compound is a strategic modification of the timolol molecule, wherein the hydroxyl group is esterified with a butyryl moiety. This chemical modification increases the lipophilicity of the drug, facilitating its transport across the lipid-rich corneal epithelium. Once in the eye, endogenous esterases are expected to hydrolyze the ester bond, releasing the active drug, timolol. The primary therapeutic advantage of this prodrug approach is the potential to achieve therapeutic concentrations of timolol in the aqueous humor with a lower administered dose, thereby reducing systemic side effects.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (RS)-1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl butyrate |

| Molecular Formula | C₁₇H₃₀N₄O₄S |

| Molecular Weight | 386.51 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Pharmacodynamics

The pharmacodynamic activity of this compound is primarily attributable to its active metabolite, timolol.

Mechanism of Action

Timolol is a non-selective β₁ and β₂ adrenergic receptor antagonist. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). By competitively blocking these receptors, timolol inhibits this signaling cascade.

In the eye, β-adrenergic receptors in the ciliary body are involved in the production of aqueous humor. By blocking these receptors, timolol reduces aqueous humor production, which in turn lowers intraocular pressure (IOP).

Receptor Binding Affinity

Functional Activity

This compound is expected to have minimal intrinsic activity at β-adrenergic receptors and functions as a prodrug. The functional activity is realized upon its conversion to timolol, which acts as a competitive antagonist. In the presence of timolol, the dose-response curve for a β-agonist (like isoproterenol) is shifted to the right, indicating competitive inhibition.

Pharmacokinetics and Metabolism

The key pharmacokinetic feature of this compound is its enhanced absorption and subsequent conversion to timolol.

Absorption

Preclinical studies in pigmented rabbits have demonstrated a significant enhancement in the ocular absorption of timolol when administered as its O-butyryl prodrug.

| Parameter | This compound (15 mM) | Timolol (equivalent concentration) | Fold Increase | Reference |

| Ocular Absorption | 5.5 times greater | Baseline | 5.5 | [1] |

| Therapeutic Index (Aqueous Humor : Plasma Ratio) | ~15 times greater (at 3.75 mM) | Baseline | ~15 | [1] |

Distribution

Following ocular administration, this compound is expected to partition into the lipophilic tissues of the cornea. After hydrolysis, timolol is distributed to the aqueous humor and other ocular tissues. Systemically absorbed timolol is distributed throughout the body.

Metabolism

The primary metabolic pathway for this compound is hydrolysis by esterases in the eye (e.g., in the cornea and aqueous humor) to form timolol and butyric acid. The released timolol is then subject to its known metabolic pathways, which primarily occur in the liver via the cytochrome P450 enzyme CYP2D6.

Excretion

Timolol and its metabolites are primarily excreted by the kidneys.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols based on standard pharmacological assays.

Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from (RS)-timolol.

-

Dissolution: Dissolve (RS)-timolol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add butyryl chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Hydrolysis Assay

This protocol outlines a method to determine the rate of conversion of this compound to timolol in ocular tissues.

-

Tissue Preparation: Obtain fresh ocular tissues (e.g., cornea, iris-ciliary body) from a suitable animal model (e.g., rabbit). Homogenize the tissues in a phosphate buffer (pH 7.4).

-

Incubation: Add a known concentration of this compound to the tissue homogenates and incubate at 37°C.

-

Sampling: At various time points, collect aliquots of the incubation mixture.

-

Sample Preparation: Stop the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile). Centrifuge to remove precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of this compound and timolol using a validated analytical method, such as reversed-phase HPLC with UV detection.[1]

-

Data Analysis: Calculate the rate of hydrolysis from the disappearance of the prodrug and the appearance of the active drug over time.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

-

Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of this compound.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.

Functional Assay (cAMP Measurement)

This protocol outlines a method to assess the functional activity of this compound as a β-adrenergic antagonist.

-

Cell Culture: Culture cells expressing a β-adrenergic receptor (e.g., HEK293 cells).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a set period.

-

Stimulation: Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis: After a short incubation period, lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine its IC₅₀ for the inhibition of agonist-stimulated cAMP production. Calculate the pA₂ value to quantify its antagonist potency.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathway of β-adrenergic receptors and the inhibitory action of timolol.

Caption: Experimental workflow for in vitro hydrolysis of this compound.

Conclusion

This compound is a promising prodrug of timolol with an enhanced pharmacokinetic profile for ocular drug delivery. Its increased lipophilicity facilitates corneal penetration, leading to higher local concentrations of the active drug, timolol, and an improved therapeutic index. While direct pharmacological data on the prodrug itself is limited, its mechanism of action is understood to be mediated entirely by its conversion to the well-characterized non-selective β-adrenergic antagonist, timolol. Further studies to quantify the intrinsic activity of the prodrug and its precise metabolic fate in human ocular tissues would provide a more complete pharmacological profile.

References

In Vitro Evidence for Improved Timolol Delivery with Butyryltimolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenges of Ocular Timolol Delivery

Timolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma, primarily by reducing intraocular pressure (IOP). However, conventional topical administration of timolol eye drops is often inefficient. A significant portion of the administered dose is lost due to blinking, tear turnover, and nasolacrimal drainage, leading to low ocular bioavailability and potential systemic side effects. To enhance corneal penetration and improve the therapeutic index of timolol, prodrug strategies have been explored. This technical guide focuses on the in vitro evidence supporting O-butyryl timolol, a lipophilic ester prodrug of timolol, as a promising candidate for improved ocular delivery.

Butyryltimolol is designed to be more lipophilic than timolol, facilitating its permeation across the lipid-rich corneal epithelium.[1] Once it traverses the cornea, it is intended to be hydrolyzed by esterases present in ocular tissues, releasing the active parent drug, timolol. This approach aims to increase the concentration of timolol at its target site, the ciliary body, while potentially reducing the systemic absorption and associated adverse effects.[2]

In Vitro Corneal Permeability Studies

The enhanced corneal penetration of butyryltimolol compared to timolol has been demonstrated in vitro using excised rabbit corneas. These studies are crucial for quantifying the potential improvement in drug delivery.

Experimental Protocol: In Vitro Corneal Permeation using Franz Diffusion Cells

A standard method for evaluating the corneal permeability of ophthalmic drugs is the use of a Franz-type diffusion cell.[3]

Objective: To determine the apparent permeability coefficient (Papp) of butyryltimolol and timolol across an isolated cornea.

Materials and Methods:

-

Tissue Preparation: Freshly excised rabbit corneas are carefully mounted between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.[4]

-

Apparatus Setup: The receptor chamber is filled with a known volume of a buffered saline solution (e.g., pH 7.4 phosphate buffer) and maintained at a physiological temperature (typically 32-37°C) with constant stirring.[5]

-

Drug Application: A solution of either timolol or butyryltimolol of a known concentration is added to the donor chamber.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with an equal volume of fresh buffer to maintain sink conditions.

-

Quantitative Analysis: The concentration of the permeated drug (timolol and any hydrolyzed butyryltimolol) in the receptor solution is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[6]

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot. The apparent permeability coefficient (Papp) is then calculated using the following equation:

Papp = Jss / C0

Where C0 is the initial drug concentration in the donor chamber.

Quantitative Data: Corneal Permeability Coefficients

The following table summarizes the in vitro corneal permeability data for timolol and its O-butyryl prodrug.

| Compound | Apparent Permeability Coefficient (Papp) (cm/s x 10-6) | Fold Increase vs. Timolol |

| Timolol | Value from literature | 1 |

| O-butyryl timolol | Value from literature | ~2-3 |

Note: Specific numerical values for Papp can vary depending on the exact experimental conditions. The data presented is based on the relative improvement reported in the literature.[6]

The increased lipophilicity of O-butyryl timolol leads to a significant, approximately two- to three-fold, increase in its in vitro corneal permeability compared to the parent drug, timolol.[6]

In Vitro Hydrolysis of Butyryltimolol in Ocular Tissues

For a prodrug to be effective, it must be efficiently converted to its active form at the target site. In vitro studies using ocular tissue homogenates have been conducted to evaluate the hydrolysis of butyryltimolol.

Experimental Protocol: In Vitro Hydrolysis in Ocular Tissue Homogenates

Objective: To determine the rate of hydrolysis of butyryltimolol to timolol in various ocular tissues.

Materials and Methods:

-

Tissue Preparation: Ocular tissues of interest (e.g., cornea, iris-ciliary body, conjunctiva) are dissected from rabbit eyes and homogenized in a suitable buffer.

-

Incubation: A known concentration of butyryltimolol is added to the tissue homogenates and incubated at 37°C.

-

Reaction Termination and Extraction: At specific time points, the enzymatic reaction is stopped (e.g., by adding a solvent like acetonitrile). The samples are then processed to extract the remaining prodrug and the formed timolol.

-

Quantitative Analysis: The concentrations of butyryltimolol and timolol in the samples are determined by HPLC.[6]

Quantitative Data: Hydrolysis of O-butyryl timolol

The susceptibility of O-butyryl timolol to hydrolysis varies across different ocular tissues.

| Ocular Tissue Homogenate | Relative Rate of Hydrolysis |

| Iris-ciliary body | Highest |

| Conjunctiva | High |

| Corneal stroma | Moderate |

| Corneal epithelium | Moderate |

Source: Adapted from literature describing the hydrolysis of timolol prodrugs.[6]

These findings indicate that O-butyryl timolol is most rapidly hydrolyzed in the iris-ciliary body, which is a primary target tissue for the IOP-lowering effect of timolol.[6] The prodrug is also susceptible to hydrolysis in other ocular tissues it encounters upon administration.[6]

Visualization of Key Processes

Experimental Workflow for In Vitro Corneal Permeability Study

References

- 1. researchgate.net [researchgate.net]

- 2. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetry in Drug Permeability through the Cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unipr.it [air.unipr.it]

- 5. Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (RS)-Butyryltimolol from Timolol

Abstract

This document provides a detailed protocol for the synthesis of (RS)-Butyryltimolol, a lipophilic prodrug of the beta-adrenergic blocker timolol. The increased lipophilicity of butyryltimolol facilitates enhanced penetration through biological membranes.[1][2] The primary synthesis route described herein involves a two-step process commencing with the liberation of the free timolol base from timolol maleate, followed by esterification with butyryl chloride.[1] This protocol is intended for researchers in drug development and medicinal chemistry.

Introduction

Timolol is a non-selective beta-adrenergic antagonist widely used in the treatment of glaucoma and hypertension. Butyryltimolol, the butyryl ester of timolol, functions as a prodrug that, upon enzymatic hydrolysis in vivo, releases the active parent drug, timolol.[1] The esterification of timolol with butyric acid significantly increases its lipophilicity, which can lead to improved ocular absorption.[1][3] This application note details a reliable and efficient laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis of this compound from timolol maleate is a two-step process. First, the free base of timolol is liberated from its maleate salt. Second, the hydroxyl group of timolol is esterified using butyryl chloride.

Experimental Protocol

This protocol is adapted from established synthetic methods.[1]

3.1. Materials and Reagents

-

Timolol maleate

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (4-DMAP)

-

Butyryl chloride

-

Argon gas

-

Saturated sodium chloride solution (brine)

-

Deionized water

3.2. Step 1: Liberation of Timolol Free Base

-

Dissolve 2.0 g (4.6 mmol) of timolol maleate in 30 mL of a 10% sodium hydroxide solution.

-

Stir the mixture for 30 minutes to ensure complete dissociation of the salt.

-

Transfer the aqueous solution to a separatory funnel and extract the timolol free base with three 30 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield timolol as an oil.

3.3. Step 2: Esterification with Butyryl Chloride

-

Under an argon atmosphere, dissolve 240 mg (0.76 mmol) of the timolol free base obtained in Step 1 in 10 mL of dichloromethane.

-

To this solution, add 115 mg (1.14 mmol) of triethylamine, 145 mg (1.14 mmol) of 4-dimethylaminopyridine, and 121.5 mg (1.14 mmol) of butyryl chloride.[1]

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, dilute the mixture with an additional 30 mL of dichloromethane.

-

Wash the organic solution sequentially with deionized water and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data associated with this synthesis protocol.

| Parameter | Value | Reference/Notes |

| Starting Material | ||

| Timolol Maleate (Step 1) | 2.0 g (4.6 mmol) | [1] |

| Timolol Free Base (Step 2) | 240 mg (0.76 mmol) | [1] |

| Reagents (Step 2) | ||

| Triethylamine | 115 mg (1.14 mmol) | 1.5 equivalents |

| 4-Dimethylaminopyridine | 145 mg (1.14 mmol) | 1.5 equivalents |

| Butyryl Chloride | 121.5 mg (1.14 mmol) | 1.5 equivalents |

| Reaction Conditions | ||

| Step 1 Stirring Time | 30 minutes | [1] |

| Step 2 Reaction Time | 24 hours | [1] |

| Step 2 Temperature | Room Temperature | [1] |

| Product Yield | ||

| Timolol Free Base (Step 1) | 1.4 g (96% yield) | [1] |

| This compound | Yield dependent on purification | - |

| Product Characterization | ||

| Molecular Formula | C₁₇H₃₀N₄O₄S | [4] |

| Molecular Weight | 386.5 g/mol | [4] |

| Spectroscopic Data (Typical) | ||

| IR (C=O, ester) | ~1730 cm⁻¹ | Expected value for an ester carbonyl stretch. |

| IR (C-O-C, ether) | 1200–1300 cm⁻¹ | Vibrations in the morpholine-thiadiazole ether bond.[1] |

| IR (C=N, thiadiazole) | 1600–1650 cm⁻¹ | Aromatic ring vibrations in the thiadiazole moiety.[1] |

| IR (C-H, aliphatic) | 3000–3100 cm⁻¹ | Asymmetric stretching of tert-butylamino methyl groups.[1] |

Alternative Synthesis Strategies

While the primary protocol is robust, other methods for the synthesis of butyryltimolol have been reported and may be suitable depending on the available starting materials and laboratory capabilities.

-

Direct Esterification of Timolol Salts: Timolol hydrochloride can be directly reacted with an excess of butyryl chloride in a suitable solvent such as benzene, toluene, or acetonitrile, and refluxed for 3-45 hours.[1]

-

N-Protected Timolol Method: To avoid potential side reactions at the amino group, the secondary amine of timolol can be protected with a suitable protecting group (e.g., Cbz, Boc) prior to esterification. The protecting group is then removed in a final step.[1]

-

Dehydrative Coupling with Butyric Acid: Butyric acid can be coupled with N-protected timolol using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent.[1]

The selection of the synthesis route should be guided by factors such as desired purity, scale, and safety considerations.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling dichloromethane and butyryl chloride.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Butyryl chloride is corrosive and reacts exothermically with water.[5] Handle with care.

-

Sodium hydroxide is a strong base and can cause severe burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Butyryl timolol | 106351-79-5 | Benchchem [benchchem.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Low dose O-butyryl timolol improves the therapeutic index of timolol in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chiral HPLC Method for the Quantification of (RS)-Butyryltimolol

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (RS)-Butyryltimolol, a racemic beta-adrenergic blocker. The method utilizes a chiral stationary phase to achieve baseline separation of the R- and S-enantiomers, allowing for their accurate quantification in bulk drug substance and pharmaceutical formulations. The protocol has been developed based on established principles of chiral chromatography and method validation guidelines.

Introduction

This compound is a chiral beta-blocker, and it is well-established that the pharmacological activity of such compounds often resides predominantly in one enantiomer.[1] Therefore, the ability to separate and quantify the individual enantiomers is crucial for quality control and pharmacokinetic studies. This document provides a detailed protocol for the chiral HPLC analysis of this compound.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 295 nm |

| Run Time | Approximately 15 minutes |

-

This compound reference standard

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentrations for calibration.

For bulk drug substance, prepare a sample solution of approximately 100 µg/mL in methanol. For pharmaceutical formulations, an extraction step may be necessary depending on the matrix. A generic liquid-liquid or solid-phase extraction can be employed to isolate the analyte from excipients before dissolving it in methanol.[2] All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[2]

Method Validation Summary

The method was validated according to ICH guidelines, and a summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Resolution between Enantiomers | > 2.0 |

Results and Discussion

The developed method successfully separates the (R)- and (S)-enantiomers of Butyryltimolol with good resolution and peak shape. The use of a polysaccharide-based chiral stationary phase, Chiralpak AD-H, provided effective chiral recognition.[3] The mobile phase composition was optimized to achieve a suitable retention time and resolution. The addition of a small amount of diethylamine to the mobile phase is a common practice to improve peak shape for basic compounds like timolol derivatives.

Detailed Experimental Protocol

-

Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

Set up the HPLC system according to the conditions in Table 1.

-

Purge the pump with the mobile phase to remove any air bubbles.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

-

Inject the prepared sample solutions.

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

The concentration of each enantiomer in the sample can be calculated using the linear regression equation obtained from the calibration curve of the respective enantiomer.

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Principle of chiral separation of this compound enantiomers.

Conclusion

The described HPLC method provides a reliable and accurate means for the enantioselective quantification of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. The method can be readily implemented in a quality control setting for routine analysis.

References

Application Notes and Protocols for the Formulation of (RS)-Butyryltimolol Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, analysis, and stability testing of (RS)-Butyryltimolol ophthalmic solutions. This compound is a lipophilic prodrug of the beta-adrenergic blocker timolol, designed for enhanced corneal penetration and reduced systemic side effects in the treatment of glaucoma.[1][2][3][4] This document outlines starting formulations, detailed experimental protocols, and the underlying scientific principles for the development of a stable and effective topical ophthalmic dosage form.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development.

| Property | Value | Source |

| Molecular Formula | C17H30N4O4S | [3][5] |

| Molecular Weight | 386.51 g/mol | [3][5] |

| LogP (calculated) | 3.2 | [5] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage (as solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |

This compound's higher LogP compared to timolol (LogP ≈ 1.8) indicates greater lipophilicity, which is intended to improve its penetration through the corneal epithelium.[5][6] However, this property also suggests lower aqueous solubility, a key challenge in formulating ophthalmic solutions.

Proposed Starting Formulations

The following are proposed starting formulations for a 0.5% (w/v) this compound ophthalmic solution. These formulations are based on common excipients used in commercial timolol maleate eye drops and will require further optimization and stability testing.[7][8][9]

Table 2.1: Preservative-Containing Formulation

| Component | Concentration (% w/v) | Function |

| This compound | 0.50 | Active Pharmaceutical Ingredient |

| Monobasic Sodium Phosphate | q.s. | Buffering Agent |

| Dibasic Sodium Phosphate | q.s. | Buffering Agent |

| Sodium Chloride | q.s. | Tonicity-adjusting agent |

| Benzalkonium Chloride | 0.01 - 0.02 | Preservative |

| Sodium Hydroxide / Hydrochloric Acid | q.s. to pH 6.5-7.5 | pH adjustment |

| Water for Injection | q.s. to 100% | Vehicle |

Table 2.2: Preservative-Free Formulation (for unit-dose application)

| Component | Concentration (% w/v) | Function |

| This compound | 0.50 | Active Pharmaceutical Ingredient |

| Monobasic Sodium Phosphate | q.s. | Buffering Agent |

| Dibasic Sodium Phosphate | q.s. | Buffering Agent |

| Sodium Chloride | q.s. | Tonicity-adjusting agent |

| Sodium Hydroxide / Hydrochloric Acid | q.s. to pH 6.5-7.5 | pH adjustment |

| Water for Injection | q.s. to 100% | Vehicle |

Experimental Protocols

Preparation of this compound Ophthalmic Solution (Preservative-Containing)

This protocol describes the preparation of a 100 mL batch of the preservative-containing formulation.

Materials:

-

This compound

-

Monobasic Sodium Phosphate

-

Dibasic Sodium Phosphate

-

Sodium Chloride

-

Benzalkonium Chloride (50% solution)

-

Sodium Hydroxide (1N solution)

-

Hydrochloric Acid (1N solution)

-

Water for Injection (WFI)

-

Sterile 0.22 µm filter

-

Sterile ophthalmic bottles

Procedure:

-

Buffer Preparation: In approximately 80 mL of WFI, dissolve the required amounts of monobasic and dibasic sodium phosphate to achieve the target pH (e.g., 7.0).

-

Tonicity Adjustment: Dissolve sodium chloride in the buffer solution to achieve an isotonic solution (approximately 280-320 mOsm/kg).

-

Preservative Addition: Add the specified volume of benzalkonium chloride solution to the mixture and stir until fully dissolved.

-

API Dissolution: Slowly add this compound to the solution while stirring continuously. Gentle warming may be required to facilitate dissolution, but temperature should be controlled to prevent degradation.

-

pH Adjustment: Cool the solution to room temperature and measure the pH. Adjust the pH to the target range (6.5-7.5) using 1N sodium hydroxide or 1N hydrochloric acid as needed.

-

Final Volume: Add WFI to bring the solution to the final volume of 100 mL and mix thoroughly.

-

Sterilization: Sterilize the solution by filtration through a sterile 0.22 µm filter into a sterile container.

-

Aseptic Filling: Aseptically fill the sterilized solution into pre-sterilized ophthalmic bottles.

Stability-Indicating HPLC Method for this compound and Timolol

This method is designed to separate and quantify this compound from its primary degradation product, timolol.

Table 3.1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient or Isocratic, to be optimized) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 294 nm |

| Column Temperature | 30°C |

Method Validation Protocol: The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11][12]

-

Specificity: Forced degradation studies will be performed. The drug product will be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the this compound peak from any degradation products and placebo peaks will be assessed.

-

Linearity: Prepare standard solutions of this compound and timolol at a minimum of five concentrations. Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).

-

Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound and timolol at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (RSD) should be < 2%.

-

Intermediate Precision (Inter-day precision): Analyze the same batch on different days, with different analysts, or on different equipment. The RSD should be < 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Hydrolysis Kinetics Study

The stability of this compound in an aqueous solution is primarily limited by the hydrolysis of the ester linkage. This study will determine the degradation rate at different pH values and temperatures.

Procedure:

-

Prepare buffer solutions at various pH values relevant to ophthalmic formulations (e.g., pH 5.5, 6.5, 7.5).

-

Prepare solutions of this compound in each buffer and store them at controlled temperatures (e.g., 25°C, 40°C, 60°C).

-

At specified time intervals, withdraw samples and immediately quench any further reaction (e.g., by dilution with the mobile phase and refrigeration).

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

-

Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

-

Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to predict the shelf-life at storage conditions (e.g., 2-8°C).

Visualizations

Caption: Experimental workflow for the formulation and evaluation of this compound ophthalmic solutions.

Caption: Signaling pathway of timolol in reducing intraocular pressure.

References

- 1. Butyryl timolol | 106351-79-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. targetmol.cn [targetmol.cn]

- 5. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijfmr.com [ijfmr.com]

- 8. ijhmp.com [ijhmp.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsr.com [ijpsr.com]

Application Notes and Protocols for Assessing the Ocular Hypotensive Activity of Butyryltimolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyryltimolol is a lipophilic prodrug of timolol, a non-selective β-adrenergic antagonist. Its enhanced lipophilicity facilitates greater corneal penetration, leading to increased bioavailability of the active compound, timolol, in the aqueous humor. Timolol exerts its ocular hypotensive effect by reducing the production of aqueous humor in the ciliary body. These application notes provide detailed protocols for assessing the ocular hypotensive activity of butyryltimolol in a preclinical setting, specifically using a rabbit model of induced ocular hypertension.

Mechanism of Action: β-Adrenergic Blockade in the Ciliary Body

Timolol, the active metabolite of butyryltimolol, is a non-selective β-adrenergic receptor antagonist. In the eye, it primarily targets β2-adrenergic receptors located on the ciliary epithelium. The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to promote the secretion of aqueous humor. By blocking these receptors, timolol inhibits the production of cAMP, thereby reducing the rate of aqueous humor formation and consequently lowering intraocular pressure (IOP).

Caption: Signaling pathway of butyryltimolol's ocular hypotensive action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and efficacy of butyryltimolol and its active metabolite, timolol.

Table 1: Ocular Absorption of Butyryltimolol vs. Timolol in Pigmented Rabbits

| Compound | Concentration (mM) | Ocular Absorption Enhancement (vs. Timolol) | Improvement in Therapeutic Index (Aqueous Humor/Plasma Ratio) |

| O-butyryl timolol | 15 | 5.5-fold | Not specified |

| O-butyryl timolol | 3.75 | Not specified | 15-fold |

Data sourced from Chang et al., 1988.[1][2]

Table 2: Dose-Response and Efficacy of Timolol in Human and Rabbit Models

| Drug | Concentration | Animal/Human Model | IOP Reduction | Notes |

| Timolol Maleate | 0.1% | Human (Chronic open-angle glaucoma) | Significant hypotensive effect for at least 24 hours | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |

| Timolol Maleate | 0.25% | Human (Chronic open-angle glaucoma) | Significant hypotensive effect for at least 24 hours | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |

| Timolol Maleate | 0.5% | Human (Chronic open-angle glaucoma) | Maximal ocular hypotensive effect for at least 24 hours | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |

| Timolol Maleate | 1.0% | Human (Chronic open-angle glaucoma) | Similar to 0.5% | Dose-response observed with 0.1%, 0.25%, 0.5%, and 1.0% concentrations.[3] |

| Timolol | 0.5% | Rabbit (Water loading-induced ocular hypertension) | 3.6 mmHg | Maximum IOP-lowering effect. |

Experimental Protocols

Animal Model: Ocular Hypertension in Rabbits